molecular formula C16H11N3 B1454800 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline CAS No. 442517-35-3

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline

Cat. No. B1454800
M. Wt: 245.28 g/mol
InChI Key: FJXBNXTYPDZJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is a chemical compound with the molecular formula C16H11N3 . It has an average mass of 245.279 Da and a monoisotopic mass of 245.095291 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is characterized by a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . The compound also contains a 6-methylpyridin-2-yl group and an ethynyl group .

Scientific Research Applications

Medicinal Chemistry: Potential in Addiction Treatment

This compound has shown promise in the field of addiction treatment. It acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a target for the development of drugs to treat addiction . Such modulators have been used to offset cravings for drugs of abuse, like cocaine, in animal models .

Material Science: Reference Standards for Testing

In material science, “6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline” is utilized as a high-quality reference standard for pharmaceutical testing . This ensures the accuracy and reliability of experimental results, which is crucial for the development of new materials and compounds.

Environmental Science: Research and Development

While specific environmental applications are not directly cited, compounds like “6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline” are often restricted to research and development under the supervision of qualified individuals . This indicates its potential use in environmental science research, possibly related to pollution control or chemical analysis of environmental samples.

Analytical Chemistry: Synthesis and Pharmacological Evolution

Analytical chemistry benefits from the synthesis and pharmacological evolution of quinoxaline derivatives. The compound is part of a broader class of chemicals that are synthesized and studied for their efficacy against typical drugs in the market, which can lead to the development of less toxic and more potent alternatives .

Biochemistry: Pharmaceutical Testing

“6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline” is used in biochemistry for pharmaceutical testing, serving as a reference standard to ensure the accuracy of biochemical assays and research . This is essential for the discovery and validation of new drugs.

Pharmacology: Quinoxaline Derivatives

In pharmacology, quinoxaline derivatives, which include “6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline”, have a versatile role. They are used in antibiotics and have shown multifunctional properties against various targets, receptors, or microorganisms . This highlights the compound’s importance in the development of new pharmacological treatments.

Organic Chemistry: Reagent for Synthesis

Organic chemists utilize “6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline” as a reagent for the synthesis of biologically important condensed derivatives. It is involved in new acid-catalyzed rearrangements leading to biheterocyclic systems, which are significant in the synthesis of various organic compounds .

Industrial Processes: Synthesis Strategies

In industrial processes, the synthesis strategies involving quinoxaline derivatives are of great interest. These strategies are adopted to design novel heterocycles that are screened for their efficacy, potentially leading to the development of industrial chemicals and processes .

properties

IUPAC Name

6-[2-(6-methylpyridin-2-yl)ethynyl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-12-3-2-4-14(19-12)7-5-13-6-8-15-16(11-13)18-10-9-17-15/h2-4,6,8-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXBNXTYPDZJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245762
Record name 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline

CAS RN

442517-35-3
Record name 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442517-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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